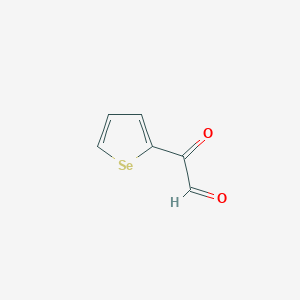
2-Oxo-2-(selenophen-2-yl)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-2-(selenophen-2-yl)acetaldehyde is an organic compound that features a selenophene ring, which is a five-membered ring containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(selenophen-2-yl)acetaldehyde typically involves the reaction of selenophene derivatives with appropriate aldehyde precursors. One common method includes the lithiation of selenophene followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases like n-butyllithium and subsequent reaction with formylating agents such as dimethylformamide (DMF) or ethyl formate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-(selenophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Oxo-2-(selenophen-2-yl)acetic acid.
Reduction: 2-Hydroxy-2-(selenophen-2-yl)ethanol.
Substitution: Halogenated selenophene derivatives.
Aplicaciones Científicas De Investigación
2-Oxo-2-(selenophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-2-(thiophen-2-yl)acetaldehyde: Similar structure but contains a sulfur atom instead of selenium.
2-Oxo-2-(furan-2-yl)acetaldehyde: Contains an oxygen atom in the ring instead of selenium.
Uniqueness
2-Oxo-2-(selenophen-2-yl)acetaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications .
Propiedades
Fórmula molecular |
C6H4O2Se |
|---|---|
Peso molecular |
187.07 g/mol |
Nombre IUPAC |
2-oxo-2-selenophen-2-ylacetaldehyde |
InChI |
InChI=1S/C6H4O2Se/c7-4-5(8)6-2-1-3-9-6/h1-4H |
Clave InChI |
NJKWPFATLJKHIK-UHFFFAOYSA-N |
SMILES canónico |
C1=C[Se]C(=C1)C(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



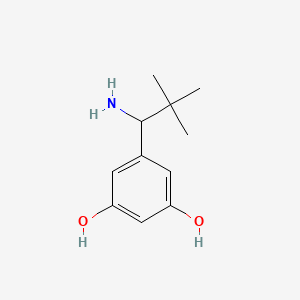
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)

![2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
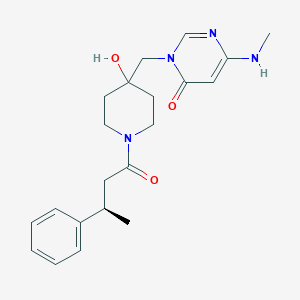
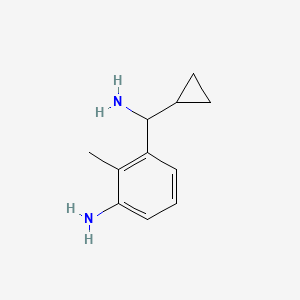
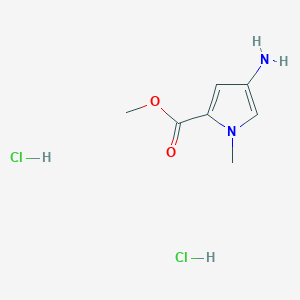
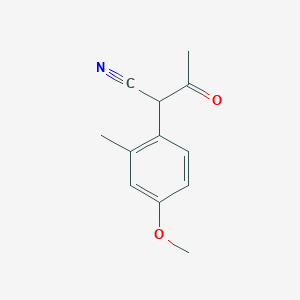
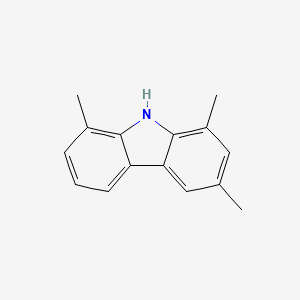
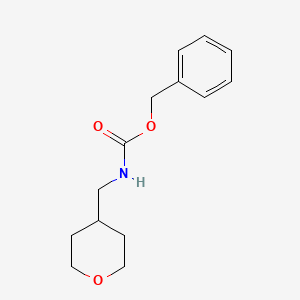
![Pyrimido[5,4-c]pyridazin-8-amine](/img/structure/B12974295.png)
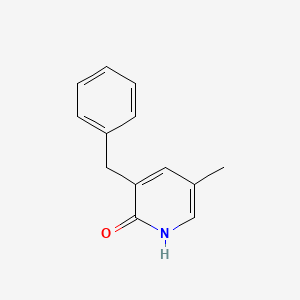
![(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol](/img/structure/B12974311.png)
